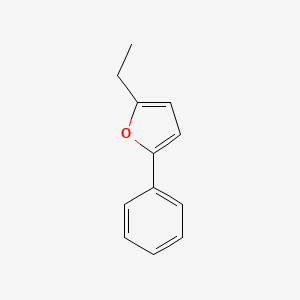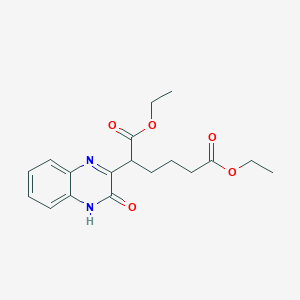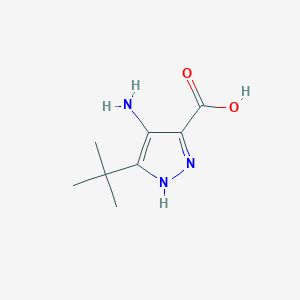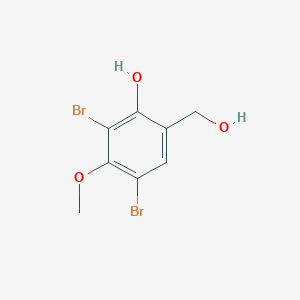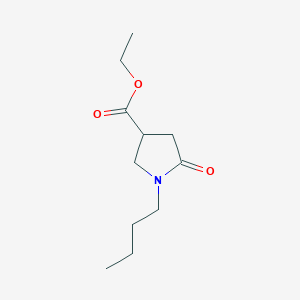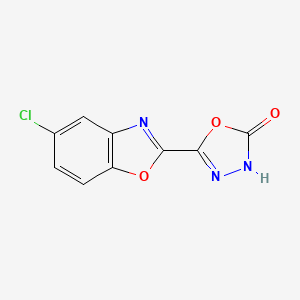
N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” is a synthetic organic compound that features a bromopropanoyl group, a quinolin-8-yloxy moiety, and an acetimidamide functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Bromopropanoyl Intermediate: This step involves the bromination of propanoic acid to form 3-bromopropanoic acid, which is then converted to its acyl chloride derivative using thionyl chloride.
Coupling with Quinolin-8-ol: The acyl chloride intermediate is reacted with quinolin-8-ol in the presence of a base such as pyridine to form the quinolin-8-yloxy ester.
Formation of Acetimidamide: The final step involves the reaction of the ester with an amine to form the acetimidamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
“N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing the bromine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding acids and amines.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst.
作用机制
The mechanism of action of “N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting enzyme activity by binding to active sites.
Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- N-((3-Iodopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- N-((3-Fluoropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Uniqueness
“N-((3-Bromopropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.
属性
分子式 |
C14H14BrN3O3 |
|---|---|
分子量 |
352.18 g/mol |
IUPAC 名称 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3-bromopropanoate |
InChI |
InChI=1S/C14H14BrN3O3/c15-7-6-13(19)21-18-12(16)9-20-11-5-1-3-10-4-2-8-17-14(10)11/h1-5,8H,6-7,9H2,(H2,16,18) |
InChI 键 |
LKPZZWCIVKVHRL-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CCBr)/N)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CCBr)N)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





